N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxine ring fused with a carboxamide group and a cyanophenyl substituent, making it a versatile molecule for synthetic and analytical chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s known that similar compounds can inhibit the replication of influenza a virus in cultured cells . The compound binds to its target and could interfere with essential interactions for virus replication . More detailed studies are required to understand the precise mode of action of this compound.
Biochemical Pathways
Related compounds have shown anticancer activity, suggesting that they may affect pathways involved in cell proliferation and apoptosis
Result of Action
Related compounds have shown excellent inhibitory activity against mcf-7 and a-549 cell lines, which are models for breast and lung cancer, respectively . This suggests that the compound may have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyanophenyl group reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the cyanophenyl group.
Scientific Research Applications
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share structural similarities and have been studied for their biological activities, including anticancer and anti-inflammatory properties.
Pyrrole Derivatives: Known for their diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a benzodioxine ring and a cyanophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAEXNCCKYGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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